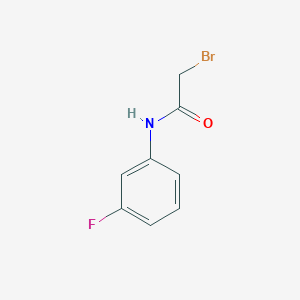

2-bromo-N-(3-fluorophenyl)acetamide

描述

2-Bromo-N-(3-fluorophenyl)acetamide (C₈H₇BrFNO; molecular weight 244.05 g/mol) is a halogenated acetamide derivative characterized by a bromine atom at the α-carbon of the acetamide backbone and a 3-fluorophenyl group attached to the nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis typically involves the reaction of 3-fluorophenylamine with bromoacetyl halides under controlled conditions, as exemplified in analogous syntheses of related bromoacetamides .

The 3-fluorophenyl substituent introduces steric and electronic effects that influence reactivity, crystallinity, and biological activity. The bromine atom enhances electrophilicity, making the compound a valuable precursor for nucleophilic substitution reactions .

属性

CAS 编号 |

73392-04-8 |

|---|---|

分子式 |

C8H7BrFNO |

分子量 |

232.05 g/mol |

IUPAC 名称 |

2-bromo-N-(3-fluorophenyl)acetamide |

InChI |

InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) |

InChI 键 |

OVNHSFQANYEQSS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)F)NC(=O)CBr |

产品来源 |

United States |

相似化合物的比较

Structural and Electronic Comparisons

The table below compares 2-bromo-N-(3-fluorophenyl)acetamide with key analogs, focusing on substituent effects:

Key Observations :

- Substituent Position : The position of the halogen (e.g., 3-fluoro vs. 4-fluoro) significantly impacts crystallinity. The para-substituted 4-fluorophenyl analog exhibits a well-defined melting point (137–138°C) compared to the meta-substituted 3-fluorophenyl variant, where steric hindrance may reduce crystalline order .

- Halogen Type: Bromine at the phenyl ring (e.g., 4-bromophenyl analog) increases molecular weight and lipophilicity, correlating with enhanced anti-parasitic activity in Trypanosoma cruzi assays .

- Electron-Donating Groups : Methoxy substituents (e.g., 3-methoxyphenyl) improve solubility in polar solvents, which is critical for pharmaceutical formulations .

Spectroscopic and Crystallographic Comparisons

- NMR Spectroscopy : The ¹H NMR spectrum of 2-bromo-N-(4-bromophenyl)acetamide (δ 10.51 ppm for NH, δ 4.03 ppm for CH₂) contrasts with the 3-fluorophenyl derivative, where the NH proton is expected to resonate at a similar δ ~10.5 ppm. Fluorine atoms in the 3- or 4-position cause distinct deshielding effects on adjacent protons, detectable via ¹⁹F NMR .

- Crystallography : The 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide analog crystallizes in an orthorhombic system (space group P2₁2₁2₁), with unit cell parameters a = 4.9120 Å, b = 6.3131 Å, c = 42.517 Å. This contrasts with the less symmetric packing observed in meta-substituted derivatives like the 3-fluorophenyl compound .

准备方法

Reaction Conditions and Optimization

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to minimize side reactions.

-

Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃) is used to neutralize HBr generated during the reaction.

-

Temperature : The reaction is conducted at 0–5°C under a nitrogen atmosphere to control exothermicity and prevent decomposition.

Procedure :

-

Dissolve 3-fluoroaniline (1.0 equiv) in DCM.

-

Add TEA (1.2 equiv) dropwise under ice-cooling.

-

Introduce bromoacetyl bromide (1.1 equiv) slowly to the mixture.

-

Stir for 4–6 hours at room temperature.

-

Quench with ice water, extract with DCM, and dry over Na₂SO₄.

-

Purify via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Yield : 75–85% (estimated based on analogous reactions).

Catalytic Acylation Using Lanthanum Triflate

A modified approach employs lanthanum triflate (La(OTf)₃) as a Lewis acid catalyst to enhance reaction efficiency. This method, adapted from copper-catalyzed cyclization studies, improves regioselectivity and reduces reaction time.

Key Parameters

-

Catalyst Loading : 5 mol% La(OTf)₃.

-

Solvent : Acetonitrile or dimethylformamide (DMF).

Procedure :

-

Combine 3-fluoroaniline (1.0 equiv), La(OTf)₃ (0.05 equiv), and K₂CO₃ (2.0 equiv) in DMF.

-

Add bromoacetyl bromide (1.1 equiv) at 0°C.

-

Warm to 25°C and stir for 2 hours.

-

Isolate the product via aqueous workup and vacuum distillation.

Advantages :

Stepwise Acetylation and Bromination

For laboratories lacking bromoacetyl bromide, a two-step synthesis involving acetylation followed by bromination is feasible.

Step 1: Acetylation of 3-Fluoroaniline

React 3-fluoroaniline with acetic anhydride in DCM/TEA to form N-(3-fluorophenyl)acetamide.

Step 2: α-Bromination

Use N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a radical initiator (e.g., AIBN) to introduce bromine at the α-position of the acetamide.

Conditions :

-

Solvent: CCl₄ or CH₃CN.

-

Temperature: 60–80°C.

-

Time: 6–8 hours.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Direct Acylation | 75–85% | >90% | Low | $$ |

| Catalytic (La(OTf)₃) | 80–90% | >95% | Moderate | $$$ |

| Stepwise Bromination | 60–70% | 85–90% | High | $$ |

Industrial-Scale Production Considerations

For bulk synthesis, the direct acylation method is preferred due to its simplicity and scalability. Key industrial adaptations include:

-

Continuous Flow Reactors : To enhance heat and mass transfer.

-

Solvent Recovery Systems : DCM or THF recycling reduces costs.

-

Automated pH Control : Ensures consistent base addition and minimizes side reactions.

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Bromoacetyl bromide hydrolyzes rapidly; use anhydrous conditions and molecular sieves.

-

Toxicity : 3-Fluoroaniline and bromoacetyl bromide require handling in fume hoods with PPE.

-

Purification : Column chromatography (silica gel, hexane/EtOAc) resolves residual starting materials .

常见问题

Q. What are the common synthetic routes for 2-bromo-N-(3-fluorophenyl)acetamide, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: A typical synthesis involves reacting 3-fluoroaniline with bromoacetyl bromide in a polar aprotic solvent (e.g., DMF or THF) under anhydrous conditions. Key parameters include:

- Temperature control : Maintaining 0–5°C during reagent addition to suppress side reactions (e.g., hydrolysis of bromoacetyl bromide).

- Stoichiometry : A 1:1.2 molar ratio of 3-fluoroaniline to bromoacetyl bromide ensures complete conversion.

- Workup : Precipitation in ice-cwater followed by recrystallization (e.g., ethanol/water) improves purity.

Byproducts like N-acetylation intermediates or di-substituted products can arise from excess bromoacetyl bromide. Monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) and quenching with aqueous NaHCO₃ mitigates these .

Q. How is the crystal structure of this compound determined using X-ray diffraction (XRD)?

Methodological Answer: Single-crystal XRD involves:

Data Collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur) with MoKα radiation (λ = 0.71073 Å) and ω/φ scans.

Absorption Correction : Apply multi-scan methods (e.g., CrysAlis RED) to account for crystal decay .

Structure Solution : Direct methods (SHELXS/SHELXD) locate heavy atoms (Br, F), followed by difference Fourier maps for hydrogen atoms .

Refinement : Full-matrix least-squares refinement (SHELXL) against F² with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are constrained using riding models.

Key Crystallographic Data (from analogous compounds):

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ (orthorhombic) |

| a, b, c (Å) | 4.7836, 18.765, 19.379 |

| V (ų) | 1739.5 |

| R₁ (F > 2σ(F)) | 0.045 |

| wR₂ (all data) | 0.093 |

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) between computational models and experimental results be resolved?

Methodological Answer: Discrepancies often arise from:

- Thermal Motion : Anisotropic displacement parameters in XRD may distort bond lengths. Compare with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to identify systematic errors.

- Hydrogen Bonding : XRD underestimates H-atom positions. Use neutron diffraction or NMR (J-coupling) for validation.

- Validation Tools : Programs like PLATON or CCDC Mercury check for missed symmetry, twinning, or disorder . For example, a >5% deviation in C-Br bond lengths warrants re-refinement with constraints .

Q. What strategies improve the bioactivity of this compound derivatives against resistant bacterial strains?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at the para position) to enhance electrophilicity and target binding.

- Assay Design : Use the double broth dilution method (CLSI guidelines) to determine MIC values. For E. coli, compare activity to ciprofloxacin (MIC = 0.25 mg/L) .

- Synergistic Studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to overcome resistance.

Q. How do cyclization agents (e.g., POCl₃ vs. PCl₅) influence the purity and yield of triazole derivatives synthesized from this compound?

Methodological Answer:

- POCl₃ : Preferred for mild conditions (60–80°C, anhydrous DCM), yielding >85% triazoles with minimal bromoacetamide hydrolysis.

- PCl₅ : Generates HCl in situ, risking side reactions (e.g., dehalogenation). Requires rigorous moisture control.

- Purity Analysis : Monitor by HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (δ 7.8–8.2 ppm for triazole protons) .

Data Contradiction Analysis

Q. Conflicting reports exist on the thermal stability of this compound. How can these be reconciled?

Methodological Answer: Discrepancies may stem from:

- Sample Purity : Impurities (e.g., residual DMF) lower decomposition onset. Use DSC (N₂ atmosphere, 10°C/min) to compare recrystallized vs. crude samples.

- Analytical Techniques : TGA under air vs. argon alters degradation pathways. Consistently report atmosphere and heating rates.

- Crystalline vs. Amorphous Forms : Amorphous phases degrade faster. Validate via XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。